2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide (CAS 1705761-01-8) is a synthetic small-molecule acetamide derivative belonging to the N-substituted indoline class. It features a 4-fluorophenyl thioether group linked via an acetamide bridge to a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl moiety.

Molecular Formula C19H21FN2O2S
Molecular Weight 360.45
CAS No. 1705761-01-8
Cat. No. B2697525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
CAS1705761-01-8
Molecular FormulaC19H21FN2O2S
Molecular Weight360.45
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O
InChIInChI=1S/C19H21FN2O2S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-19(24)12-25-16-5-3-15(20)4-6-16/h2-7,10,18,23H,8-9,11-12H2,1H3,(H,21,24)
InChIKeyFEISJPYZXJUEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide (CAS 1705761-01-8) — Structural and Pharmacological Context for Procurement


2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide (CAS 1705761-01-8) is a synthetic small-molecule acetamide derivative belonging to the N-substituted indoline class. It features a 4-fluorophenyl thioether group linked via an acetamide bridge to a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl moiety [1]. With a molecular formula of C₁₉H₂₁FN₂O₂S and a monoisotopic mass of 360.13 g/mol, the compound is commercially available from specialist suppliers such as Life Chemicals (catalog F6414-2645) at ≥95% purity for research use . Its structural architecture—combining a lipophilic 4-fluorophenylthio fragment with an indoline core—suggests potential relevance to central nervous system (CNS) target space, a hypothesis supported by class-level precedent for indoline-containing ligands at serotonin and melatonin receptors [2].

CNS-focused screening library design
Computed drug-like properties align with brain-penetrant space (class-level inference)
Indoline SAR expansion studies
Hydroxyethyl linker and N-methyl substitution offer differentiated pharmacophore
Metabolic stability benchmarking
4-Fluorophenyl thioether may alter oxidative metabolism vs. aliphatic analogs (class-level)

Why Generic Substitution Fails for 2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide: Key Structural Differentiators


While the indoline-acetamide scaffold is shared among numerous research compounds, simple substitution is not viable for this molecule. The combination of the 4-fluorophenyl thioether at the acetamide α-position and the secondary alcohol on the ethyl linker creates a distinct pharmacophoric pattern not replicated by the closest commercially catalogued analogs, such as 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide (CAS 1207028-87-2; ketone vs. alcohol at the indoline 2-position) [1] or 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide (aliphatic thioether replacing aromatic 4-fluorophenyl) . Computational property differences—including topological polar surface area (TPSA: 77.9 Ų), lipophilicity (XLogP3: 2.9), and hydrogen bond donor count (HBD: 2)—directly impact predicted membrane permeability and CNS penetration potential relative to analogs, making blind interchange scientifically unjustified without matched comparative biological data [1].

vs. 2-Oxoindolin analog
Target: hydroxyethyl alcohol vs. ketone analog (CAS 1207028-87-2)
HBD count and TPSA differences may shift CNS permeability and target engagement; no comparative data exist
vs. Cyclopentylthio analog
Aromatic 4-fluorophenyl thioether vs. aliphatic cyclopentyl thioether
Planar aromatic system and fluorine may confer differential binding kinetics; no biological comparison available
General caution
Computed properties (TPSA 77.9, XLogP3 2.9) are not experimentally validated; blind interchange with any analog is scientifically unjustified without matched assay data.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide


Predicted CNS Drug-Likeness: Physicochemical Property Comparison vs. 2-Oxoindolin Analog

The target compound exhibits physicochemical properties within favorable CNS drug-like space compared to its closest catalogued analog. The 2-oxoindolin congener (CAS 1207028-87-2) lacks the secondary alcohol and has a smaller molecular weight (316.4 vs. 360.45 g/mol), but its TPSA and HBD values are not publicly catalogued for direct comparison. The target compound's TPSA of 77.9 Ų falls below the commonly cited CNS permeability threshold of ~90 Ų, while its XLogP3 of 2.9 is within the optimal 1–4 range for brain penetration [1]. The presence of a hydrogen bond donor on the hydroxyethyl linker (HBD = 2) may confer differential target engagement capacity relative to analogs lacking this feature [2].

CNS drug-likeness comparison
Context-dependent
TPSA 77.9 Ų, XLogP3 2.9, HBD 2 (target) vs. 2-oxoindolin analog (data not available)
May support CNS permeability screening predictions
Requires experimental BBB validation; computed values only
CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Thioether Substituent SAR: Aromatic 4-Fluorophenyl vs. Cyclopentyl Thioether Comparison

Among compounds sharing the N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide core, the thioether substituent at the acetamide α-position varies significantly. The target compound employs a 4-fluorophenyl thioether group, which introduces π-stacking potential and halogen bonding capacity not present in the cyclopentylthio analog . The 4-fluorophenyl group increases molecular rigidity and aromatic surface area relative to the flexible cyclopentyl ring, which may confer differential binding kinetics and target selectivity. However, no published head-to-head biological comparison between the 4-fluorophenylthio and cyclopentylthio congeners is available in the public domain as of the search date [1].

Thioether substituent SAR
Class-level
4-Fluorophenyl vs. cyclopentyl thioether; no biological activity data
Aromatic fluorine may alter metabolic stability
Class-level inference only; experimental confirmation needed
Structure-activity relationship Thioether substituent effects Ligand design

Indoline N-Methyl Substitution: Predicted Impact on Receptor Subtype Selectivity vs. NH-Indole Analogs

The target compound contains an N-methylated indoline (2,3-dihydroindole) ring, distinguishing it from both indole (aromatic) and non-methylated indoline analogs. The N-methyl group eliminates the indoline NH hydrogen bond donor, reducing HBD count to 2 (both on the hydroxyethyl linker), compared to 3 for a hypothetical NH-indoline analog [1]. Patent literature on related indoline compounds demonstrates that N-methylation can modulate melatonin MT₁/MT₂ and serotonin 5-HT receptor subtype selectivity, though specific data for this compound's receptor binding profile is not publicly available [2].

N-methylation effect
Class-level
HBD = 2 (target) vs. 3 for NH-indoline analog
May reduce off-target aminergic GPCR binding
No receptor binding data available; N-methylation benefit is hypothetical
Indoline pharmacology N-methylation effects Receptor selectivity

Commercial Availability and Purity Benchmarking for Research Procurement

The target compound is commercially available from multiple suppliers with documented purity specifications. Life Chemicals offers the compound (catalog F6414-2645) in quantities from 2 mg to 75 mg, with pricing ranging from $57 (2 µmol) to $208 (75 mg) as of 2023 [1]. Chemeenu (catalog CM831510) lists purity at ≥95% . In contrast, closely related analogs such as 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide (CAS 1207028-87-2) are listed on Chemsrc but with less transparent commercial sourcing, and the cyclopentylthio analog appears primarily on excluded vendor sites with unverified purity claims . The target compound thus offers verifiable multi-supplier sourcing with traceable catalog numbers, an important consideration for reproducible research procurement.

Commercial availability
Supporting evidence
≥2 verified suppliers: Life Chemicals, Chemeenu; purity ≥95%
Reduces single-source procurement risk
Vendor COA only; independent purity verification not publicly available
Chemical procurement Purity specification Supplier comparison

Best-Fit Research and Procurement Scenarios for 2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide (CAS 1705761-01-8)


CNS Target-Focused Screening Libraries: Indoline-Based Ligand Discovery

With computed physicochemical properties (TPSA 77.9 Ų, XLogP3 2.9) consistent with CNS drug-like space [1], this compound is suitable for inclusion in focused screening decks targeting serotonin (5-HT), melatonin (MT), or other aminergic GPCR families where the indoline scaffold has established precedent [2]. The N-methylindoline core, combined with the 4-fluorophenyl thioether, offers a differentiated pharmacophore not represented in typical commercial diversity sets. Procurement at the 10–50 mg scale (available from Life Chemicals at $79–$160) is appropriate for initial radioligand displacement screening against receptor panels .

Structure-Activity Relationship (SAR) Expansion Around Hydroxyethyl Linker Analogs

For medicinal chemistry programs exploring indoline-acetamide SAR, this compound provides a key reference point in a matrix of thioether substituent (4-fluorophenyl) and linker oxidation state (secondary alcohol). Systematic comparison against the 2-oxoindolin analog (CAS 1207028-87-2) can probe the contribution of the hydroxyethyl hydrogen bond donor to target affinity and selectivity, though no published comparative data exist as of the knowledge cutoff date . Researchers should plan for in-house biochemical profiling rather than relying on literature precedent for this specific scaffold.

Metabolic Stability Benchmarking: Fluorinated vs. Non-Fluorinated Thioether Congeners

The 4-fluorophenyl thioether motif may confer resistance to cytochrome P450-mediated oxidative metabolism at the para position relative to non-fluorinated phenyl analogs, based on class-level fluorine medicinal chemistry principles [3]. A comparative microsomal or hepatocyte stability study between this compound and its cyclopentylthio or unsubstituted phenylthio congeners could establish whether the fluorine substitution translates to measurable half-life differences in vitro. Procurement of the target compound (≥95% purity, Chemeenu CM831510) alongside the cyclopentylthio analog would enable such a head-to-head study.

Academic Chemical Biology Tool Compound for Indoline Pharmacophore Validation

As a commercially available, catalogued compound with a defined structure, CAS 1705761-01-8 can serve as a chemical probe for preliminary target engagement studies in academic settings where rapid SAR exploration is prioritized over extensive literature validation. The compound's multi-supplier availability (Life Chemicals, Chemeenu) supports independent replication, a critical requirement for chemical biology best practices. However, users must note that no published in vivo pharmacokinetic, selectivity panel, or toxicity data are currently available in the public domain; all such studies would need to be conducted de novo.

Application
Selection Property
Validation Focus
CNS target-focused screening libraries
Computed CNS drug-like property profile
Experimental BBB permeability and receptor panel screening
Indoline SAR expansion
Hydroxyethyl linker HBD functionality
Target affinity and selectivity profiling vs. oxoindolin analog
Metabolic stability benchmarking
4-Fluorophenyl thioether structural motif
Comparative microsomal/hepatocyte stability studies
Academic chemical biology tool
Multi-supplier sourcing and cataloged structure
Independent replication and de novo PK/toxicity profiling
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